molecular formula C13H20ClNO2 B2637630 1-Ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1955493-74-9

1-Ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B2637630
CAS No.: 1955493-74-9
M. Wt: 257.76
InChI Key: YXDYGCKOAVPPRQ-UHFFFAOYSA-N
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Description

1-Ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 7466-94-6, molecular formula: C₁₃H₁₉NO₂·ClH) is a tetrahydroisoquinoline (THIQ) derivative characterized by an ethyl group at the N1 position and methoxy substituents at the 5- and 6-positions of the aromatic ring. This compound belongs to a class of alkaloids with structural similarities to neurotransmitters like dopamine and serotonin, making it relevant in pharmacological studies. It is synthesized via alkylation and methoxylation reactions, with sodium hypochlorite and tert-butanol being common reagents in its preparation . The hydrochloride salt form enhances its solubility and stability for research applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-4-11-9-5-6-12(15-2)13(16-3)10(9)7-8-14-11;/h5-6,11,14H,4,7-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDYGCKOAVPPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=C(CCN1)C(=C(C=C2)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves several steps:

Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Pharmacological Applications

  • Neurological Disorders :
    • Research indicates that tetrahydroisoquinoline derivatives can be effective in treating various neurological conditions. Specifically, 1-Ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride shows promise in addressing symptoms of schizophrenia and cognitive impairments related to antipsychotic therapies .
    • It has potential applications in managing attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and Alzheimer's disease due to its interaction with dopamine receptors .
  • Cognitive Enhancement :
    • The compound has been studied for its ability to improve cognitive functions and may serve as a therapeutic agent for age-related cognitive decline and mild cognitive impairment (MCI) .

Table 1: Summary of Research Findings on this compound

Study ReferenceCondition TreatedFindings
WO2017178377A1SchizophreniaDemonstrated efficacy in reducing cognitive and negative symptoms .
WO2017178377A1ADHDPotential for improving attention and impulsivity symptoms .
WO2017178377A1Parkinson's DiseaseMay aid in managing motor symptoms associated with the disease .
WO2017178377A1Alzheimer's DiseaseShows promise in mitigating cognitive decline in affected individuals .

Synthetic Applications

  • Precursor in Organic Synthesis :
    • The compound serves as a versatile building block for synthesizing other biologically active molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced pharmacological properties .
  • Research Tool :
    • In laboratory settings, it is used to explore the mechanisms of action of isoquinoline derivatives and their interactions with various biological targets. This research is crucial for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 1-ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Selected THIQ Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities References
1-Ethyl-5,6-dimethoxy-THIQ hydrochloride Ethyl (N1), 5,6-OCH₃ 261.75 Potential dopaminergic activity
6,7-Dimethoxy-THIQ hydrochloride (Salsolinol) None (N1), 6,7-OCH₃ 233.69 Dopaminergic agonist; linked to Parkinson’s disease
1-Isopropyl-6,7-dimethoxy-THIQ hydrochloride Isopropyl (N1), 6,7-OCH₃ 275.79 Reduced blood-brain barrier penetration vs. ethyl analog
6,7-Dimethoxy-1,1-dimethyl-THIQ hydrochloride Dimethyl (N1), 6,7-OCH₃ 253.75 Enhanced lipophilicity; limited solubility
6,7-Diethoxy-1-phenyl-THIQ hydrochloride Phenyl (N1), 6,7-OCH₂CH₃ 341.86 Serotonergic activity; bulkier substituent reduces metabolic stability

Key Observations:

N1 Substituents: Ethyl vs. Isopropyl: The ethyl group (C₂H₅) offers a balance between lipophilicity and molecular size, enhancing receptor binding compared to bulkier isopropyl groups . Dimethyl vs.

Methoxy Group Position: 5,6-Dimethoxy substitution (as in the target compound) vs. 6,7-dimethoxy (salsolinol) alters electronic distribution and hydrogen-bonding capacity, affecting receptor affinity .

Pharmacological Implications: Salsolinol (6,7-dimethoxy-THIQ) is a known dopamine analog with neurotoxic effects at high concentrations .

Pharmacokinetic and Toxicity Data

Limited direct data exist for the ethyl derivative, but inferences can be drawn from structurally related compounds:

  • Toxicity: Salsolinol exhibits dose-dependent neurotoxicity, suggesting similar risks for the ethyl analog .

Biological Activity

1-Ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 1955493-74-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on anti-cancer and anti-angiogenic effects.

The compound has the following chemical characteristics:

  • Chemical Formula : C13H20ClNO2
  • Molecular Weight : 257.76 g/mol
  • IUPAC Name : 1-Ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline; hydrochloride
  • Appearance : Powder

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of tetrahydroisoquinoline derivatives. A study synthesized a series of these compounds and evaluated their efficacy against various colorectal cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of KRas, a key player in cancer progression.

CompoundIC50 (μM)Cell Line
GM-3-180.9 - 10.7HCT116
GM-3-1211.72SW480

The above table summarizes the potency of selected tetrahydroisoquinoline derivatives against colorectal cancer cell lines, with GM-3-121 showing notable anti-cancer activity through KRas inhibition .

Anti-Angiogenic Activity

In addition to anti-cancer properties, tetrahydroisoquinoline derivatives have been investigated for their anti-angiogenic effects. The study found that compounds such as GM-3-121 and GM-3-18 significantly inhibited angiogenesis in vitro.

CompoundIC50 (μM)Effect on Angiogenesis
GM-3-1211.72High
GM-3-181.6 - 2.6Significant

These findings suggest that these compounds could be valuable in developing therapies targeting both tumor growth and the formation of new blood vessels that supply tumors .

The mechanism by which these compounds exert their biological effects includes:

  • KRas Inhibition : Compounds like GM-3-18 showed significant interaction with KRas, leading to reduced viability in cancer cell lines.
  • Angiogenesis Inhibition : The ability to inhibit vascular endothelial growth factor (VEGF) signaling pathways contributes to their anti-angiogenic properties.

Case Studies

Several case studies have been conducted to further explore the biological activity of tetrahydroisoquinoline derivatives:

  • Study on KRas Inhibition :
    • Researchers screened multiple THIQs for their ability to inhibit KRas in colorectal cancer cell lines.
    • Results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced inhibitory activity.
  • Angiogenesis Assays :
    • Compounds were tested in angiogenesis assays where they demonstrated the ability to reduce tube formation by endothelial cells.
    • The most potent compounds were further analyzed for their structure-activity relationships (SAR) to optimize efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via Pictet-Spengler cyclization, where a phenethylamine derivative reacts with an aldehyde under acidic conditions. Optimization involves adjusting stoichiometry, temperature (e.g., reflux in ethanol at 80°C), and catalyst choice (e.g., HCl vs. trifluoroacetic acid). Reaction progress can be monitored via TLC or HPLC . For higher yields, microwave-assisted synthesis or flow chemistry may reduce side-product formation .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., ethyl and methoxy groups) and tetrahydroisoquinoline backbone integrity.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 296.1754).
  • HPLC-PDA : Assesses purity (>95%) using C18 columns with mobile phases like acetonitrile/water (0.1% TFA) .

Q. How should stability studies be designed to evaluate storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies under varying temperatures (25°C, 40°C), humidity (75% RH), and light exposure (ICH Q1B). Monitor degradation products via HPLC and identify hydrolytic or oxidative pathways. Lyophilization or storage in amber vials under nitrogen can enhance stability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electron distribution to predict nucleophilic/electrophilic sites.
  • Molecular Docking : Screens against targets like monoamine transporters or opioid receptors using AutoDock Vina. Validate predictions with in vitro binding assays (e.g., radioligand displacement) .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting receptor affinity results)?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables like buffer pH, temperature, and cell line selection (e.g., HEK293 vs. CHO cells).
  • Orthogonal Validation : Combine radioligand binding with functional assays (cAMP accumulation or calcium flux) to confirm activity .

Q. How can metabolic pathways be elucidated to inform toxicity studies?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS.
  • CYP450 Inhibition Screening : Test for interactions using fluorogenic substrates (e.g., CYP3A4).
  • Reactive Metabolite Trapping : Use glutathione or potassium cyanide to detect electrophilic intermediates .

Methodological Challenges and Solutions

Q. What experimental designs mitigate variability in enantiomeric purity during synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak columns to separate enantiomers and quantify optical purity.
  • Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts to control stereochemistry .

Q. How are structure-activity relationships (SAR) systematically explored for derivatives?

  • Methodological Answer :

  • Parallel Synthesis : Synthesize analogs with variations in substituents (e.g., ethoxy vs. methoxy groups).
  • Multivariate Analysis : Apply QSAR models using descriptors like LogP, polar surface area, and Hammett constants .

Safety and Handling Protocols

Q. What safety precautions are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in fume hoods to avoid inhalation of hydrochloride aerosols.
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.